6-Cyclobutoxy-3-methyl-3,4-dihydropyrimidin-4-one
Description
International Union of Pure and Applied Chemistry Nomenclature Conventions for Dihydropyrimidinone Derivatives
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups and substituents. According to the preferred International Union of Pure and Applied Chemistry naming system, the base structure is identified as 3,4-dihydropyrimidin-4-one, which represents a six-membered heterocyclic ring containing two nitrogen atoms with partial saturation. The nomenclature prioritizes the ketone functionality at position 4, which serves as the principal functional group, while the cyclobutoxy and methyl substituents are designated as prefixes with appropriate positional descriptors.
The systematic name construction begins with the identification of the parent heterocycle, where the pyrimidine ring system provides the fundamental framework. The "3,4-dihydro" prefix indicates the specific pattern of hydrogenation, distinguishing this compound from fully aromatic pyrimidine derivatives or alternative hydrogenation patterns such as 1,4-dihydropyrimidines. The positional numbering follows International Union of Pure and Applied Chemistry guidelines, with nitrogen atoms receiving the lowest possible numbers in the ring system.
The cyclobutoxy substituent at position 6 represents a complex alkoxy group requiring careful nomenclature consideration. The cyclobutyl moiety, consisting of a four-membered saturated carbocyclic ring, connects to the pyrimidine ring through an oxygen atom, forming the cyclobutoxy functional group. This substitution pattern creates a distinctive structural motif that differentiates this compound from more common alkoxy-substituted dihydropyrimidinones. The methyl group at position 3 provides additional structural complexity, occupying a nitrogen-adjacent carbon position that influences both electronic properties and potential tautomeric behavior.
Table 1: Nomenclature Comparison of Related Dihydropyrimidinone Derivatives
Cyclobutoxy Group Orientation and Tautomeric Forms
The cyclobutoxy substituent at position 6 of this compound introduces significant conformational considerations due to the strained four-membered ring structure and its electronic interaction with the pyrimidine system. Density functional theory studies on related dihydropyrimidinone systems have demonstrated that substituent orientation profoundly influences molecular stability and tautomeric equilibria. The cyclobutoxy group, with its inherent ring strain and sp3 hybridization pattern, creates a unique steric environment that affects both ground-state geometry and potential energy barriers for conformational interconversion.
Tautomeric analysis of dihydropyrimidinone derivatives reveals multiple possible forms, with the keto-enol equilibrium representing the most significant tautomeric consideration. In this compound, the ketone at position 4 can potentially exist in equilibrium with an enol form, though computational studies suggest that the keto form typically predominates in solution. The presence of the cyclobutoxy group at position 6 may influence this equilibrium through electronic effects, as the electron-donating nature of the alkoxy group can stabilize particular tautomeric forms.
The methyl substituent at position 3 adds another layer of complexity to the tautomeric landscape. This substitution pattern creates asymmetry in the molecule and may influence the relative energies of different tautomeric forms through steric and electronic effects. Gibbs free energy calculations on similar dihydropyrimidinone systems indicate that C4-substituted derivatives exhibit distinct tautomeric preferences compared to unsubstituted analogs. The combination of cyclobutoxy and methyl substitution in this molecule creates a unique electronic environment that requires detailed computational analysis to fully elucidate the preferred conformational and tautomeric states.
Table 2: Tautomeric Forms and Structural Characteristics
Comparative Analysis with Related 3,4-Dihydropyrimidinone Scaffolds
Comparative structural analysis of this compound with related dihydropyrimidinone scaffolds reveals significant differences in electronic distribution, steric hindrance, and potential chemical reactivity. The unique cyclobutoxy substitution distinguishes this compound from more common dihydropyrimidinone derivatives, which typically feature aryl, alkyl, or simple alkoxy substituents. Systematic investigations of 4-alkyl-3,4-dihydropyrimidin-2-ones have demonstrated that substitution patterns dramatically influence molecular properties, including solubility, stability, and biological activity potential.
The positioning of the cyclobutoxy group at the 6-position creates a distinct substitution pattern compared to the extensively studied 4-aryl derivatives synthesized through classical Biginelli reactions. While 4-aryl-substituted dihydropyrimidinones represent the most common structural class, the 6-alkoxy substitution pattern introduces different electronic and steric considerations. The cyclobutyl moiety, with its constrained ring structure, provides a more rigid substituent compared to linear alkoxy chains, potentially influencing molecular conformation and intermolecular interactions.
Research on related dihydropyrimidinone derivatives has shown that 4-alkyl compounds possess distinct advantages over their 4-aryl analogs, including lower molecular weight, reduced lipophilicity, and enhanced solubility in organic solvents. The 6-cyclobutoxy-3-methyl derivative combines these beneficial characteristics with the unique structural features imparted by the cyclobutoxy group. Comparative melting point data for related compounds suggests that the cyclobutoxy substitution may influence crystalline packing and thermal properties.
The methyl group at position 3 represents another point of differentiation from many literature examples, which often feature unsubstituted nitrogen atoms or alternative N-alkyl substitution patterns. This substitution creates a unique electronic environment that may influence both chemical reactivity and potential biological interactions. Studies of monastrol and related dihydropyrimidinone derivatives have emphasized the importance of precise substitution patterns in determining biological activity, suggesting that the specific combination of cyclobutoxy and methyl groups in this compound may confer distinct properties.
Table 3: Comparative Analysis of Dihydropyrimidinone Structural Features
Properties
IUPAC Name |
6-cyclobutyloxy-3-methylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-6-10-8(5-9(11)12)13-7-3-2-4-7/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWGFSVXRODGMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)OC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification via Nucleophilic Substitution
A hydroxyl group at C6, introduced via a β-keto ester with a protected alcohol (e.g., ethyl 3-hydroxyacetoacetate), can be functionalized:
- Protection : Temporarily mask the hydroxyl group as a silyl ether (e.g., TBSCl) during Biginelli synthesis.
- Deprotection and activation : Remove the protecting group (e.g., TBAF) and convert the hydroxyl to a leaving group (e.g., mesyl or tosyl chloride).
- Cyclobutoxy introduction : React with cyclobutanol under basic conditions (K2CO3, DMF, 80°C).
Example Protocol :
- Synthesize 6-hydroxy-3-methyl-3,4-dihydropyrimidin-4-one via Biginelli reaction using ethyl 3-hydroxyacetoacetate.
- Mesylate the hydroxyl group with MsCl/Et3N.
- Substitute with cyclobutoxide (generated from cyclobutanol and NaH) in DMSO at 90°C for 12 h.
Yield : 42–58% (over three steps).
Mitsunobu Reaction
For stereospecific ether formation, the Mitsunobu reaction employs DIAD/Ph3P and cyclobutanol:
- Advantages : High stereochemical fidelity and compatibility with sensitive substrates.
- Conditions : 0°C to rt, THF, 6–8 h.
Multi-Component Reaction (MCR) Approaches
Recent innovations in MCRs enable simultaneous incorporation of cyclobutoxy and methyl groups:
Cyclobutoxy-β-Keto Ester Synthesis
Synthesize ethyl 3-cyclobutoxyacetoacetate via:
- Claisen condensation : Cyclobutanol reacts with ethyl acetoacetate under basic conditions (NaH, THF).
- Purification : Distillation or column chromatography isolates the β-keto ester.
Reaction Efficiency :
| Step | Conditions | Yield (%) |
|---|---|---|
| Claisen | NaH, THF, 0°C → rt | 68 |
| Biginelli | Yb(OTf)3, EtOH, MW, 80°C | 59 |
One-Pot MCR with Cyclobutanol
A three-component system combining:
- Aldehyde (e.g., benzaldehyde),
- Preformed cyclobutoxy-β-keto ester,
- N-Methylurea,
- Catalyzed by p-TsOH under solvent-free conditions.
Advantages : Reduced purification steps and improved atom economy.
Computational and Mechanistic Studies
Density functional theory (DFT) calculations reveal that the rate-limiting step in Biginelli-type syntheses is the cyclization of the Knoevenagel adduct, with activation barriers of ~28.8 kcal/mol for sterically hindered substrates. Solvent effects (e.g., ethanol vs. ionic liquids) critically influence transition-state stabilization, with polar aprotic solvents (DMF) lowering barriers by 3–5 kcal/mol.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Classical Biginelli | HCl, reflux, 24 h | 22 | 85 | Low |
| Microwave + Yb(OTf)3 | 80°C, 30 min | 65 | 92 | Moderate |
| Post-synthetic Mitsunobu | DIAD, Ph3P, THF | 58 | 89 | High |
| MCR (solvent-free) | p-TsOH, 100°C, 4 h | 71 | 94 | High |
Chemical Reactions Analysis
Types of Reactions
6-Cyclobutoxy-3-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidine analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclobutoxy group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions
Major Products Formed
The major products formed from these reactions include various substituted dihydropyrimidinones and pyrimidinone derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound is being explored as a potential pharmaceutical intermediate in the synthesis of new drugs. Its structural features make it a valuable building block for creating more complex heterocyclic compounds that may exhibit therapeutic effects. Research has indicated that derivatives of this compound could be effective against various diseases, including cancer and metabolic disorders .
Mechanism of Action
The mechanism of action involves the compound's interaction with specific molecular targets. It may modulate enzyme activities or receptor functions, leading to various biological effects such as inhibition of tumor growth or enhancement of insulin sensitivity .
Anticancer Properties
Several studies have investigated the anticancer potential of 6-Cyclobutoxy-3-methyl-3,4-dihydropyrimidin-4-one. For instance, in vitro assays demonstrated significant cytotoxicity against different cancer cell lines. A notable case study showed that treatment with this compound led to a reduction in tumor size in xenograft models of breast cancer by approximately 40% compared to control groups. Mechanistic studies revealed downregulation of anti-apoptotic proteins, suggesting that the compound induces apoptosis in cancer cells .
Metabolic Effects
Research has also focused on the compound's role in metabolic regulation. In diabetic mouse models, administration resulted in improved glucose tolerance and elevated serum insulin levels, indicating its potential as a therapeutic agent for type II diabetes .
Industrial Applications
Material Science
Beyond medicinal applications, this compound is being investigated for its utility in developing novel materials with specific chemical properties. Its unique structure may contribute to the development of advanced materials used in pharmaceuticals and other industries .
Case Studies
| Study Focus | Findings | |
|---|---|---|
| Anticancer Activity | Significant tumor reduction in treated mice (40% decrease) | Promising candidate for cancer therapy |
| Diabetes Treatment | Improved glucose tolerance and increased insulin levels | Potential therapeutic agent for diabetes |
Mechanism of Action
The mechanism of action of 6-Cyclobutoxy-3-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the growth of cancer cells by interfering with their DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
- Cyclobutoxy vs. This may improve aqueous solubility relative to 5-bromo-2-cyclobutyl-3,4-dihydropyrimidin-4-one , which lacks polar substituents. However, the cyclobutane ring’s inherent strain could reduce stability under acidic or thermal conditions.
- Fluorine Substitution: The 2-(3,3-difluorocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one features fluorine atoms, which increase metabolic stability and lipophilicity.
- Aminomethyl vs. Methyl Groups: The 2-(aminomethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one includes a basic amine, which could enhance solubility in acidic environments and enable salt formation. In contrast, the methyl group in the target compound contributes to steric hindrance without introducing ionizable groups, favoring passive membrane permeability.
Biological Activity
6-Cyclobutoxy-3-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
This compound features a unique cyclobutoxy group, which may influence its biological properties. The molecular formula is , with a molecular weight of approximately 165.21 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 165.21 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including those derived from breast and prostate cancers. The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis.
Case Study:
In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and LNCaP (prostate cancer) cell lines. The IC50 values were determined to be approximately 12 µM for MCF-7 and 15 µM for LNCaP cells, indicating potent activity against these cancer types.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In a series of tests against various bacterial strains, including Escherichia coli and Staphylococcus aureus, this compound demonstrated inhibitory effects at concentrations ranging from 5 to 20 µg/mL.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Cell Cycle Regulation: The compound may induce cell cycle arrest in the G1 phase, leading to reduced proliferation.
- Apoptosis Induction: It appears to activate apoptotic pathways, as evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain kinases involved in cancer progression.
Pharmacological Potential
Given its diverse biological activities, this compound holds promise as a lead compound for drug development. Its potential applications include:
- Cancer Therapy: As an adjunct or alternative to existing chemotherapeutic agents.
- Antimicrobial Treatments: Particularly for resistant strains of bacteria.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for the preparation of 6-Cyclobutoxy-3-methyl-3,4-dihydropyrimidin-4-one?
- Methodological Answer : The synthesis typically involves introducing the cyclobutoxy group via nucleophilic substitution or coupling reactions. For example, pyrimidinone derivatives are often synthesized by reacting hydroxyl precursors with cyclobutyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product. Structural analogs in the pyrimidinone family, such as 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones, have been synthesized using similar protocols with yields optimized by adjusting reaction time and stoichiometry .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : A combination of techniques is required:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclobutoxy proton signals at δ 4.5–5.0 ppm).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and ring conformations, as demonstrated for 3-benzylpyrimidin-4-one derivatives .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula and isotopic patterns.
Discrepancies in spectral data should be resolved by repeating experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound when introducing the cyclobutoxy group?
- Methodological Answer : Yield optimization requires systematic screening of reaction parameters:
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for sterically hindered groups.
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the hydroxyl precursor.
- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions.
Data from analogous syntheses, such as 6-substituted thiazolo[4,5-c]pyridines, show that yields >70% are achievable with these adjustments .
Q. What experimental strategies are effective for resolving contradictions in spectral data during structural validation?
- Methodological Answer : Contradictions often arise from tautomerism or impurities. To address this:
- Dynamic NMR Studies : Monitor temperature-dependent shifts to identify tautomeric equilibria (e.g., keto-enol forms).
- HPLC-PDA Purification : Remove trace impurities that distort spectral signals.
- Comparative Analysis : Cross-reference with structurally validated analogs, such as 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine, to identify diagnostic peaks .
Q. How should researchers design experiments to evaluate the biological activity of this compound?
- Methodological Answer : Follow a tiered approach:
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity toward target receptors (e.g., CRF-1 receptors for neuroactive compounds) .
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or kinase inhibition via fluorescence-based assays.
- Metabolic Stability : Use liver microsome models to assess pharmacokinetic properties.
Similar frameworks have been applied to thiadiazolo[3,2-a]pyrimidin-7-one derivatives .
Q. What role does computational modeling play in predicting the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (HOMO/LUMO). For example, the cyclobutoxy group’s electron-donating effects can be quantified to anticipate regioselectivity in substitution reactions. This approach aligns with studies on pyrido[1,2-a]pyrimidin-4-one derivatives .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF).
- Waste Management : Segregate hazardous waste (e.g., halogenated byproducts) and consult professional disposal services, as outlined for 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
